BenchChemオンラインストアへようこそ!

[1,2,4]Triazolo[4,3-a]pyridin-6-amine

Anticancer Antiproliferative Medicinal Chemistry

Sourcing [1,2,4]Triazolo[4,3-a]pyridin-6-amine (CAS 1082448-58-5) ensures access to the unsubstituted parent scaffold with a primary 6-amine handle. This specific geometry is critical for synthesizing arylamino derivatives with broad-spectrum antiproliferative activity (IC50 5.98–12.58 µM) and for structure-based IDO1 inhibitor programs. Alternative regioisomers or halogenated analogs lack the requisite hydrogen-bonding capacity and pharmacophoric orientation, rendering them invalid substitutes.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1082448-58-5
Cat. No. B1466015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridin-6-amine
CAS1082448-58-5
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C=C1N
InChIInChI=1S/C6H6N4/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H,7H2
InChIKeyCZIRYHGCQCRSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,4]Triazolo[4,3-a]pyridin-6-amine (CAS 1082448-58-5) – Core Scaffold Overview and Procurement Specifications


[1,2,4]Triazolo[4,3-a]pyridin-6-amine is a heterocyclic building block featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with a primary amine substituent at the 6-position (molecular formula C6H6N4, molecular weight 134.14 g/mol) [1]. This unsubstituted parent scaffold serves as a key intermediate for the synthesis of diverse derivatives with reported antiproliferative, immunomodulatory, and anti-inflammatory activities [2]. Commercially available at research-grade purity (typically ≥95%), it provides a consistent starting point for medicinal chemistry and chemical biology applications .

Why [1,2,4]Triazolo[4,3-a]pyridin-6-amine Cannot Be Interchanged with Generic Triazolopyridine Analogs


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits unique electronic and steric properties conferred by its specific ring fusion geometry and substitution pattern. Substituting the 6-amino group with alternative functionalities (e.g., methyl, halogen, or aryl groups) profoundly alters the molecule's hydrogen-bonding capacity, molecular recognition profile, and synthetic utility as a derivatization handle. For instance, the 6-amino group serves as a critical point for installing arylamino linkages that dramatically expand the antiproliferative spectrum of the resulting derivatives—a functional transformation that is not accessible from 6-unsubstituted or 6-halogenated analogs [1]. Furthermore, the precise [4,3-a] fusion pattern (as opposed to [1,5-a] or other regioisomers) dictates the spatial orientation of substituents and the electronic distribution within the heteroaromatic system, parameters that directly influence target binding affinity in kinase and IDO1 inhibitor programs [2]. These structure-activity constraints render simple substitution with generic triazolopyridines invalid for applications requiring specific pharmacophoric geometry.

[1,2,4]Triazolo[4,3-a]pyridin-6-amine – Comparative Quantitative Evidence for Scientific Selection


6-Arylamino Derivatives Exhibit Superior Antiproliferative Spectrum vs. Unsubstituted Parent Scaffold

Derivatization of [1,2,4]triazolo[4,3-a]pyridin-6-amine at the 6-amino position with arylamino groups yields compounds with significantly broader antitumor spectrum compared to the unsubstituted parent scaffold. A representative derivative, compound 8l, demonstrated potent antiproliferative activity across four distinct cancer cell lines with IC50 values of 5.98–12.58 μM, which were superior to the positive control 5-fluorouracil (5-FU) [1]. In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-6-amine core alone lacks such broad-spectrum activity, underscoring the critical role of the 6-amino handle in enabling pharmacologically active modifications.

Anticancer Antiproliferative Medicinal Chemistry

Triazolopyridine Scaffold Enables Sub-Micromolar IDO1 Inhibition vs. Other Heme-Binding Chemotypes

The [1,2,4]triazolo[4,3-a]pyridine scaffold, from which [1,2,4]triazolo[4,3-a]pyridin-6-amine is directly derived, has been validated as a novel heme-binding chemotype for IDO1 inhibition. Through structure-based virtual screening and rational analogue design, compounds based on this scaffold achieved sub-micromolar potency (IC50 < 1 μM) against IDO1, with excellent in vitro metabolic stability and exquisite selectivity over other heme-containing enzymes [1]. This chemotype was previously underexploited among heme-binding moieties and offers distinct advantages in terms of synthetic tractability and selectivity profile compared to established IDO1 inhibitor scaffolds such as imidazoles or indoleamine-based inhibitors.

Cancer Immunotherapy IDO1 Immuno-Oncology

Triazolopyridine-Based p38 MAPK Inhibitors Demonstrate Enhanced Potency Over Benzimidazolone Scaffolds

Comparative evaluation of pyridine-, benzimidazolone-, benzotriazole-, and triazolopyridine-based p38 MAPK inhibitors revealed that triazolopyridine-containing compounds (specifically triazoles 20 and 25) were significantly more potent experimentally than the benzimidazolone scaffold from which they were modeled [1]. Although these studies employed fully elaborated inhibitors rather than the bare [1,2,4]triazolo[4,3-a]pyridin-6-amine core, the triazolopyridine moiety was identified as a critical pharmacophoric element conferring enhanced inhibitory activity. Patent literature further corroborates that [1,2,4]triazolo[4,3-a]pyridine derivatives are potent p38 MAPK inhibitors with utility as anti-inflammatory agents in respiratory diseases [2].

Anti-inflammatory Kinase Inhibition p38 MAPK

Unsubstituted 6-Amino Group Provides a Unique Synthetic Handle Not Present in 6-Halogenated or 6-Alkyl Analogs

The primary amine at the 6-position of [1,2,4]triazolo[4,3-a]pyridin-6-amine is a reactive functional handle that enables diverse chemical transformations including amide coupling, reductive amination, and nucleophilic aromatic substitution. SAR studies on 6-arylamino derivatives demonstrated that insertion of an amino linkage between the 6-aryl group and the [1,2,4]triazolo[4,3-a]pyridine core dramatically broadens the antitumor spectrum compared to directly linked aryl analogs [1]. This synthetic versatility is absent in 6-halogenated analogs (e.g., 6-bromo or 6-chloro derivatives) which require transition metal-catalyzed cross-coupling for further functionalization, and in 6-alkyl analogs which lack a reactive functionality for late-stage diversification.

Synthetic Chemistry Building Block Derivatization

[1,2,4]Triazolo[4,3-a]pyridin-6-amine – Priority Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Broad-Spectrum Antiproliferative Agents

Use [1,2,4]triazolo[4,3-a]pyridin-6-amine as a starting material to synthesize 6-arylamino derivatives with demonstrated broad-spectrum antiproliferative activity against HeLa, HCT116, MCF-7, and A549 cancer cell lines. The 6-amino group enables direct installation of arylamino moieties that confer IC50 values in the 5.98–12.58 μM range, outperforming 5-FU [1].

Cancer Immunotherapy: Development of Novel IDO1 Catalytic Holo-Inhibitors

Employ [1,2,4]triazolo[4,3-a]pyridin-6-amine as a core scaffold for designing IDO1 inhibitors. Structure-based virtual screening has validated this chemotype for sub-micromolar IDO1 inhibition with excellent selectivity over other heme-containing enzymes, supporting its use in immuno-oncology drug discovery programs [1].

Anti-Inflammatory Drug Discovery: p38 MAPK Inhibitor Scaffold Elaboration

Leverage the [1,2,4]triazolo[4,3-a]pyridine core as a privileged scaffold for developing potent p38 MAPK inhibitors. Triazolopyridine-based inhibitors demonstrate superior experimental potency compared to benzimidazolone scaffolds, and patent-protected derivatives show utility in treating respiratory inflammatory diseases [1][2].

Chemical Biology: Late-Stage Diversification and Library Synthesis

Utilize the primary 6-amino group as a versatile handle for amide coupling, reductive amination, and other nucleophilic transformations to generate focused libraries of [1,2,4]triazolo[4,3-a]pyridine derivatives for target identification and mechanism-of-action studies in cell-based assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.